Triphenylboroxin

Catalysis Organic Synthesis Recyclability

Choose Triphenylboroxin for predictable, sustainable chemistry. Its reversible boronic acid equilibrium enables in-situ active species generation for reliable kinetics. The demonstrated catalyst recyclability (91% yield, no activity loss) supports metal-free oxygen transfer processes. Works as a co-catalyst in living ring-opening polymerization of epoxides, achieving Đ<1.25 for advanced polyether-based drug delivery vehicles and high-performance coatings. Also a platform for solvent-dependent 1D polymer or discrete adduct assembly for designed porous materials.

Molecular Formula C18H15B3O3
Molecular Weight 311.7 g/mol
CAS No. 3262-89-3
Cat. No. B1580813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphenylboroxin
CAS3262-89-3
Molecular FormulaC18H15B3O3
Molecular Weight311.7 g/mol
Structural Identifiers
SMILESB1(OB(OB(O1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C18H15B3O3/c1-4-10-16(11-5-1)19-22-20(17-12-6-2-7-13-17)24-21(23-19)18-14-8-3-9-15-18/h1-15H
InChIKeyVOXXGUAZBWSUSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triphenylboroxin (CAS 3262-89-3) Procurement Guide: Boroxine Chemistry, Comparator Analysis, and Industrial Application Data


Triphenylboroxin (CAS 3262-89-3), also referred to as 2,4,6-triphenylboroxin or the cyclic anhydride of phenylboronic acid, is a heterocyclic compound of the boroxine class characterized by a six-membered B3O3 ring with alternating boron and oxygen atoms and three pendant phenyl groups [1]. It exists in reversible equilibrium with its corresponding boronic acid monomer [2]. Its chemical and physical properties, including a molecular weight of 311.75 g/mol and a melting point range of 217.0 to 221.0 °C, make it a distinct solid reagent compared to its liquid or low-melting monomeric analogs .

Triphenylboroxin (3262-89-3) vs. Phenylboronic Acid: Why These In-Class Compounds Are Not Directly Interchangeable


While triphenylboroxin is the cyclic trimeric anhydride of phenylboronic acid and the two are in a dynamic, reversible equilibrium [1], their substitution in a process is not straightforward. This equilibrium is highly sensitive to reaction conditions, including the presence of water, base, and solvent polarity [2]. Using one species in a protocol optimized for the other can lead to unpredictable reaction kinetics and yields, as the active species may need to be generated in situ [3]. For example, the formation of (PhBO)₃ is thermodynamically unfavorable in solution, but the addition of an amine base forms stable adducts, highlighting a key difference in chemical behavior [4].

Triphenylboroxin (CAS 3262-89-3) Evidence-Based Procurement Guide: Quantitative Comparison Data vs. Phenylboronic Acid and Analogs


Triphenylboroxin as a Recyclable Catalyst: Maintains 91% Yield in Oxygen Transfer Reaction

In an oxygen transfer reaction producing hydroxyalkyl nitriles from haloalkyl amides, triphenylboroxine demonstrated equivalent catalytic activity to phenylboronic acid, achieving product yields of up to 91% [1]. Critically, the triphenylboroxine was recovered and reused as a catalyst without any loss of catalytic activity, highlighting its operational advantage over phenylboronic acid, which was consumed in the process [1].

Catalysis Organic Synthesis Recyclability

Triphenylboroxin in Polymer Synthesis: Enables Controlled Living Polymerization with Low Dispersity (Đ < 1.25)

In the ring-opening polymerization (ROP) of epoxides, a binary catalyst system using triphenylboroxin (TPBX) and bis-(triphenylphosphine)iminium chloride (PPNCl) provides precise control over polymer synthesis, yielding polyethers with low dispersity (Đ < 1.25) and predictable molecular weights . This performance is characteristic of a living polymerization process, enabling the synthesis of multi-block copolymers, a level of control not achievable with simpler boron-based Lewis acids or standard acid/base catalysts .

Polymer Chemistry Ring-Opening Polymerization Organocatalysis

Triphenylboroxin Amine Adduct Stability: Computational Analysis Reveals Stabilization vs. Monomeric Boronic Acids

Density functional theory (DFT) calculations show that while the formation of triphenylboroxine ((PhBO)₃) from its monomers in solution is thermodynamically unfavorable, the addition of an amine base forms a stable 1:1 adduct [1]. This adduct formation is more exothermic than the cleavage of the boroxine ring back to its monomers, providing a thermodynamic driving force for stabilization not available to the monomeric boronic acid [1].

Computational Chemistry Thermodynamics Adduct Formation

Triphenylboroxin Supramolecular Assemblies: Tunable Architecture via Solvent Size Selectivity

In the formation of supramolecular assemblies with piperazine, the structure of the resulting adduct is directly controlled by the size of the oxygen-containing solvent used [1]. Solvents smaller than 4.1 Å, such as THF and acetone, yield 1D polymeric structures, while larger solvents (>6.3 Å) like ethyl acetate and pentanone give rise to discrete 2:1 assemblies [1]. This solvent-directed structural control is a unique property of the triphenylboroxine system, as analogous behavior is not observed with simpler phenylboronic acid derivatives [1].

Supramolecular Chemistry Crystal Engineering Self-Assembly

Triphenylboroxin Synthesis: High Purity (99.57%) Achievable via Direct Phenol-Borane Route

A reported synthetic procedure for triphenylboroxin, reacting phenol with borane dimethyl sulfide, yields the product with a purity of 99.57% and a yield of 80.26% . This high purity is directly attainable from the synthesis without extensive purification, a significant advantage over the synthesis of monomeric phenylboronic acid, which can be prone to forming difficult-to-remove anhydride byproducts [1].

Synthetic Methodology Process Chemistry Purity

Triphenylboroxin (3262-89-3) Optimal Application Scenarios: Leveraging Its Unique Stability and Catalytic Properties


Metal-Free Organocatalysis for Sustainable Chemical Processes

The demonstrated recyclability of triphenylboroxin as a catalyst in oxygen transfer reactions, with no loss of activity after achieving 91% yield, makes it an ideal candidate for developing sustainable, metal-free catalytic processes where catalyst recovery is paramount [1].

Synthesis of Well-Defined Polyethers for Advanced Materials

The ability of triphenylboroxin, as part of a binary catalyst system, to mediate the living ring-opening polymerization of epoxides, yielding polymers with very low dispersity (Đ < 1.25), positions it as a key reagent for synthesizing advanced polyether-based materials like drug delivery vehicles and high-performance coatings .

Design of Tunable Supramolecular Architectures and Molecular Sponges

The predictable, solvent-size-dependent assembly of triphenylboroxin into either 1D polymers or discrete 2:1 adducts offers a unique platform for designing functional materials with controlled porosity for applications in molecular storage, separation, or sensing [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Triphenylboroxin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.